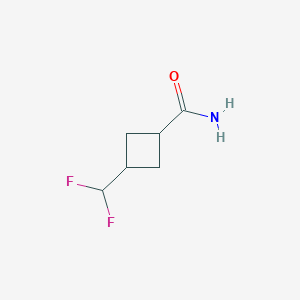
trans-3-(Difluoromethyl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-(Difluoromethyl)cyclobutane-1-carboxamide: is a compound of significant interest in the field of organic and medicinal chemistry. . This compound is particularly notable for its unique structural properties and biological relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions: Two efficient synthetic methods for the preparation of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, a related compound, have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source . The bis-carboxylate system can be deoxygenated by treatment with Bu3SnH, providing the desired compound upon decarboxylation . In the monocarboxylate system, the triflate can be efficiently eliminated, and subsequent hydrogenation affords the desired product .
Industrial Production Methods: Industrial production methods for trans-3-(Difluoromethyl)cyclobutane-1-carboxamide are not well-documented in the literature. the scalable synthesis methods mentioned above can be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions, particularly involving the difluoromethyl group, are of significant interest.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as TMSCF3 and fluoride sources for difluoromethylation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, difluoromethylation reactions can yield difluoromethylated cyclobutane derivatives .
Scientific Research Applications
Biology: In biological research, the compound’s unique structural properties make it a valuable scaffold for the development of bioisosteres, which are used to mimic the biological activity of other molecules .
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
Comparison with Similar Compounds
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: A related compound with similar structural properties.
Difluoromethylated cyclobutanes: Other compounds with difluoromethyl groups introduced into cyclobutane frameworks.
Uniqueness: trans-3-(Difluoromethyl)cyclobutane-1-carboxamide is unique due to its specific structural configuration and the presence of the difluoromethyl group. This combination of features makes it particularly valuable in drug design and synthesis .
Properties
Molecular Formula |
C6H9F2NO |
|---|---|
Molecular Weight |
149.14 g/mol |
IUPAC Name |
3-(difluoromethyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C6H9F2NO/c7-5(8)3-1-4(2-3)6(9)10/h3-5H,1-2H2,(H2,9,10) |
InChI Key |
UCSFYADRJPRRDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(=O)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















